2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)propan-2-amine
Description
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)propan-2-amine is a chemical compound with the molecular formula C8H8ClF3N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chloro group, a trifluoromethyl group, and an amine group attached to the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Properties
Molecular Formula |
C9H10ClF3N2 |
|---|---|
Molecular Weight |
238.64 g/mol |
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propan-2-amine |
InChI |
InChI=1S/C9H10ClF3N2/c1-8(2,14)7-6(10)3-5(4-15-7)9(11,12)13/h3-4H,14H2,1-2H3 |
InChI Key |
CGRFTBHCBCDNOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C=C(C=N1)C(F)(F)F)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)propan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile.
Reduction: The nitrile group is reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in the presence of a suitable solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often using automated systems for precise control of reaction conditions. Safety measures are also implemented to handle the hazardous chemicals involved in the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)propan-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, while the pyridine ring can undergo reduction reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of various substituted pyridine derivatives.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of reduced pyridine derivatives.
Scientific Research Applications
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)propan-2-amine is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: Used in the production of agrochemicals, such as herbicides and insecticides
Mechanism of Action
The mechanism of action of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)propan-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The chloro group can participate in hydrogen bonding or van der Waals interactions, stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine: Similar structure but with an ethylamine group instead of a propan-2-amine group.
2-Chloro-5-(trifluoromethyl)pyridine: Lacks the amine group, used as an intermediate in various chemical syntheses.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Contains a fluorine atom instead of an amine group
Uniqueness
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)propan-2-amine is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both chloro and trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound in various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
